molecular formula C11H13N3 B1278130 5-Amino-2-(pyrrolidin-1-yl)benzonitrile CAS No. 219921-68-3

5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Cat. No. B1278130
M. Wt: 187.24 g/mol
InChI Key: FVSSHGNFKHGMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the CAS Number: 219921-68-3 . It has a molecular weight of 187.24 and its IUPAC name is 5-amino-2-(1-pyrrolidinyl)benzonitrile .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile is characterized by a five-membered pyrrolidine ring attached to a benzonitrile group . The InChI code for this compound is 1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-2-(pyrrolidin-1-yl)benzonitrile are not mentioned in the search results, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery . They can undergo various chemical reactions to yield bioactive molecules with target selectivity .


Physical And Chemical Properties Analysis

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a solid at room temperature . It has a molecular weight of 187.24 .

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Development

  • Androgen Receptor Modulation : 5-Amino-2-(pyrrolidin-1-yl)benzonitrile derivatives have been explored in the context of selective androgen receptor modulators (SARMs), which exhibit anabolic effects on muscles and the central nervous system, with neutral effects on the prostate. These compounds show promising profiles in pharmacokinetic studies and toxicity profiles, making them potential candidates for clinical use in conditions related to androgen receptor activities (Aikawa et al., 2017).

  • Anticonvulsant Agents : Some derivatives of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, specifically those involving 5-amino-1,2,4-triazin-6-yl and 2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone, have been synthesized and evaluated for their anticonvulsant activities. These compounds exhibit potential as sodium channel blockers, indicating their utility in epilepsy treatment (Malik & Khan, 2014).

  • AMPA Receptor Antagonism : The compound Perampanel, which includes a 5-Amino-2-(pyrrolidin-1-yl)benzonitrile structure, acts as a non-competitive antagonist of AMPA-type glutamate receptors. This action makes it useful in treating partial-onset seizures, with approval for clinical use in the EU and the United States (Satlin et al., 2013).

Chemical Synthesis and Reactivity

  • Synthesis of Complex Organic Compounds : Research has focused on the preparation of various derivatives involving 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, demonstrating the versatility of this compound in synthesizing complex organic molecules. These syntheses include the formation of pyrrolidin-2-ones and benzonitriles, indicating its utility in creating diverse chemical structures (Katritzky et al., 2000).

  • Nucleophilic Phosphine-Catalyzed Reactions : The compound has been used in nucleophilic phosphine-catalyzed intramolecular Michael reactions to construct functionalized pyrrolidine rings. This highlights its role in facilitating complex cyclization reactions in synthetic chemistry (En et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . The compound is labeled with the GHS07 pictogram and the signal word “Warning” is used to indicate the hazards associated with it .

Future Directions

While specific future directions for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile are not mentioned in the search results, the compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The pyrrolidine ring is a versatile scaffold in drug discovery, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-amino-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSHGNFKHGMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444318
Record name 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(pyrrolidin-1-yl)benzonitrile

CAS RN

219921-68-3
Record name 5-Amino-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.